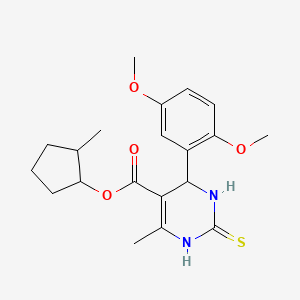![molecular formula C15H16N2O3S2 B5085835 2-[(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5085835.png)
2-[(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide, commonly known as MMB, is a chemical compound that has gained significant interest among researchers due to its potential applications in the field of medicine. This compound is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in the regulation of insulin signaling and glucose homeostasis.
作用机制
MMB inhibits the activity of 2-[(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide by binding to its catalytic domain, which prevents it from dephosphorylating insulin receptor substrate proteins. This leads to an increase in insulin signaling and glucose uptake in peripheral tissues such as muscle and adipose tissue. In addition, MMB has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in the regulation of energy metabolism.
Biochemical and Physiological Effects
In animal studies, MMB has been shown to improve glucose tolerance and insulin sensitivity, reduce body weight and fat mass, and improve lipid metabolism. These effects are thought to be mediated by the inhibition of 2-[(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide and activation of the AMPK pathway. In addition, MMB has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in metabolic diseases and cancer.
实验室实验的优点和局限性
One of the main advantages of MMB as a research tool is its specificity for 2-[(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide, which allows for the investigation of the role of this protein in various physiological processes. In addition, MMB has good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of MMB is its relatively low potency compared to other 2-[(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide inhibitors, which may require higher doses to achieve therapeutic effects.
未来方向
There are several areas of future research that could be explored with regards to MMB. One potential direction is the development of more potent and selective 2-[(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide inhibitors based on the structure of MMB. Another area of interest is the investigation of the anti-cancer properties of MMB, and its potential use in combination with other cancer therapies. Finally, the effects of MMB on other metabolic pathways and physiological processes could also be explored, such as its potential role in the regulation of appetite and energy expenditure.
Conclusion
In conclusion, MMB is a promising compound with potential applications in the treatment of metabolic diseases and cancer. Its specificity for 2-[(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide and good pharmacokinetic properties make it a valuable research tool for investigating the role of this protein in various physiological processes. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of MMB.
合成方法
The synthesis of MMB involves the reaction of 2-chloro-N-(2-methylthiophenyl)benzamide with methylsulfonylamine in the presence of a base. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide, and the product is purified using column chromatography. The yield of the reaction is typically around 50%, and the purity of the product can be confirmed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学研究应用
MMB has been extensively studied for its potential applications in the treatment of type 2 diabetes and obesity. 2-[(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide inhibitors such as MMB have been shown to improve insulin sensitivity and glucose tolerance in animal models, making them promising candidates for the development of new therapies for these conditions. In addition, MMB has also been investigated for its potential anti-cancer properties, as 2-[(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide is overexpressed in many types of cancer cells.
属性
IUPAC Name |
2-(methanesulfonamido)-N-(2-methylsulfanylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-21-14-10-6-5-9-13(14)16-15(18)11-7-3-4-8-12(11)17-22(2,19)20/h3-10,17H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFFLKINVQQQSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CC=CC=C2NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4,6,8-trimethyl-2-quinolinyl)thio]acetone](/img/structure/B5085764.png)
![tetrahydro-2-furanylmethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5085773.png)
![N-(4-nitrophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5085779.png)

![5-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5085802.png)
![1-(5-{[3-(2-methoxybenzoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone](/img/structure/B5085809.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5085811.png)
![N-{[(diphenylmethyl)amino]carbonyl}-3-phenyl-4-quinolinecarboxamide](/img/structure/B5085821.png)

![N-(3,5-dimethylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5085832.png)
![2-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5085839.png)


